4-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one
CAS No.:
Cat. No.: VC20381193
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 4-amino-2-(2-methoxyethyl)-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C11H14N2O2/c1-15-6-5-13-7-9-8(11(13)14)3-2-4-10(9)12/h2-4H,5-7,12H2,1H3 |
| Standard InChI Key | RSMNSIISTWEBEB-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1CC2=C(C1=O)C=CC=C2N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises a benzene ring fused to a five-membered lactam ring, forming the isoindol-1-one core. The 4-amino substituent introduces a primary amine, while the 2-methoxyethyl group adds an ether-linked alkyl chain. This combination creates a polar yet lipophilic profile, influencing its solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1284883-19-7 | |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| IUPAC Name | 4-amino-2-(2-methoxyethyl)-3H-isoindol-1-one | |
| Canonical SMILES | COCCN1CC2=C(C1=O)C=CC=C2N |
Spectroscopic and Computational Data
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 4-amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves multi-step organic reactions, though detailed protocols are proprietary. Available data suggest a sequence starting with phthalic anhydride derivatives, followed by:
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Ring Formation: Cyclization to construct the isoindol-1-one core.
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Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the methoxyethyl group.
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Amination: Introduction of the 4-amino substituent via nitration-reduction or direct amination.
Table 2: Reaction Conditions for Analogous Compounds
| Parameter | Value | Relevance to Target Compound |
|---|---|---|
| Solvent | Acetonitrile, THF, NMP | Potential applicability |
| Cyclizing Agent | CDI | Requires testing |
| Temperature | Room temp. to 150°C | Broadly compatible |
| Reaction Time | 1–24 hours | Efficiency considerations |
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound’s logP (calculated) is estimated at ~1.2, indicating moderate lipophilicity. The methoxyethyl chain enhances water solubility compared to unsubstituted isoindolones, though experimental solubility data in aqueous and organic solvents are lacking.
Stability Considerations
As a lactam, the compound is susceptible to hydrolytic ring-opening under strongly acidic or basic conditions. Storage recommendations advise protection from moisture and light, with stable performance at 2–8°C.
Structural Analogues and SAR Perspectives
Key Analogues
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2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione (Thalidomide): Shares the isoindole core but lacks the methoxyethyl group, demonstrating immunomodulatory effects .
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4-Nitroisoindol-1-one Derivatives: Highlight the impact of electron-withdrawing groups on reactivity.
Structure-Activity Relationship (SAR) Insights
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Amino Group: Critical for hydrogen bonding with biological targets.
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Methoxyethyl Chain: May enhance blood-brain barrier penetration or modulate solubility.
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.
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Biological Screening: Evaluate anticancer, anti-inflammatory, and antimicrobial activity in vitro.
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Computational Modeling: Predict target binding sites using molecular docking studies.
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Formulation Studies: Assess stability in physiological matrices and compatibility with drug delivery systems.
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